Prop-1-en-1-yl dipropan-2-ylcarbamate
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Overview
Description
Prop-1-en-1-yl dipropan-2-ylcarbamate is an organic compound with a unique structure that includes a prop-1-en-1-yl group and a dipropan-2-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prop-1-en-1-yl dipropan-2-ylcarbamate typically involves the reaction of prop-1-en-1-yl alcohol with dipropan-2-ylcarbamate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-1-yl dipropan-2-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The prop-1-en-1-yl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may require catalysts like palladium on carbon (Pd/C) or specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Prop-1-en-1-yl dipropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Prop-1-en-1-yl dipropan-2-ylcarbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Prop-2-en-1-one based compounds: These compounds share a similar structural motif and have been studied for their mechanical properties and applications in materials science.
(Z)-1-Allyl-2-(prop-1-en-1-yl)disulfane: This compound has a similar prop-1-en-1-yl group and is known for its unique chemical properties.
Uniqueness
Prop-1-en-1-yl dipropan-2-ylcarbamate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a compound of significant interest in scientific research.
Properties
CAS No. |
648927-71-3 |
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Molecular Formula |
C10H19NO2 |
Molecular Weight |
185.26 g/mol |
IUPAC Name |
prop-1-enyl N,N-di(propan-2-yl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-6-7-13-10(12)11(8(2)3)9(4)5/h6-9H,1-5H3 |
InChI Key |
BLWYZPJNCQNINC-UHFFFAOYSA-N |
Canonical SMILES |
CC=COC(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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